![molecular formula C17H25ClN2O2 B11368083 2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11368083.png)
2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a dimethylamino group, and a cyclohexylmethyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction of 3-chlorophenol with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form 3-chlorophenoxyacetyl chloride.
Cyclohexylmethylamine Formation: The reaction of cyclohexylmethylamine with formaldehyde and dimethylamine to form the corresponding dimethylaminomethylcyclohexane.
Coupling Reaction: The final step involves the coupling of 3-chlorophenoxyacetyl chloride with dimethylaminomethylcyclohexane in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
- 2-(3-bromophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
- 2-(3-chlorophenoxy)-N-{[1-(methylamino)cyclohexyl]methyl}acetamide
Uniqueness
2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group with a dimethylamino-substituted cyclohexylmethyl group makes it particularly interesting for research and potential therapeutic applications.
属性
分子式 |
C17H25ClN2O2 |
|---|---|
分子量 |
324.8 g/mol |
IUPAC 名称 |
2-(3-chlorophenoxy)-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-20(2)17(9-4-3-5-10-17)13-19-16(21)12-22-15-8-6-7-14(18)11-15/h6-8,11H,3-5,9-10,12-13H2,1-2H3,(H,19,21) |
InChI 键 |
XYSICIUJBZSYIK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1(CCCCC1)CNC(=O)COC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-propylbenzamide](/img/structure/B11368011.png)

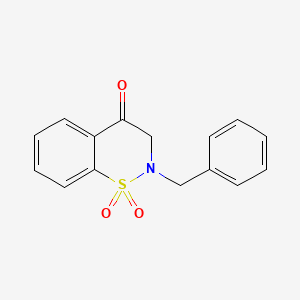
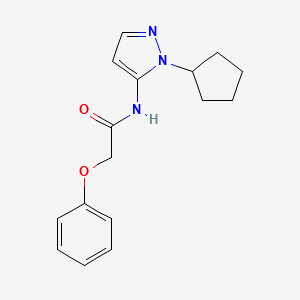
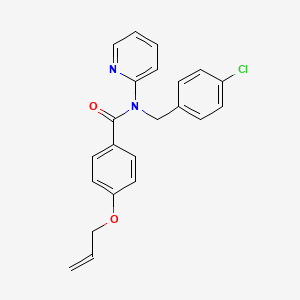
![N-(4-ethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11368029.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11368038.png)
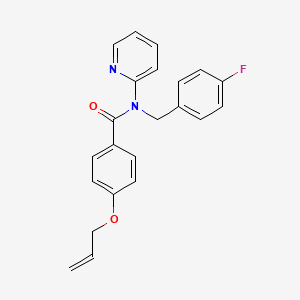
![2-methyl-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11368061.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11368062.png)
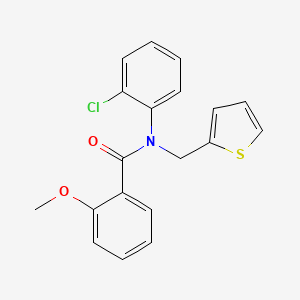
![N-cyclopropyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11368072.png)
![N-(2-fluorophenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11368079.png)
